N-ethyl-N-methyl-3-phenoxybenzamide
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Overview
Description
N-ethyl-N-methyl-3-phenoxybenzamide is an organic compound with the molecular formula C16H17NO2 It is a member of the benzamide family, characterized by the presence of an amide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-methyl-3-phenoxybenzamide typically involves the reaction of 3-phenoxybenzoic acid with N-ethyl-N-methylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-methyl-3-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated benzamides.
Scientific Research Applications
N-ethyl-N-methyl-3-phenoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-N-methyl-3-phenoxybenzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N-methylbenzamide
- N-ethyl-N-methyl-4-phenoxybenzamide
- N-ethyl-N-methyl-2-phenoxybenzamide
Uniqueness
N-ethyl-N-methyl-3-phenoxybenzamide is unique due to the position of the phenoxy group on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific research and industrial applications .
Properties
CAS No. |
149589-39-9 |
---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-ethyl-N-methyl-3-phenoxybenzamide |
InChI |
InChI=1S/C16H17NO2/c1-3-17(2)16(18)13-8-7-11-15(12-13)19-14-9-5-4-6-10-14/h4-12H,3H2,1-2H3 |
InChI Key |
YCANBJHCEQFBDU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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